molecular formula C17H25N3O4 B247938 ETHYL 4-[3-(3-METHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

ETHYL 4-[3-(3-METHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B247938
M. Wt: 335.4 g/mol
InChI Key: IQCBBPJBEMPNSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-[3-(3-METHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a 3-methoxyphenylamino group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[3-(3-METHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves a multi-step process:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.

    Introduction of the 3-Methoxyphenylamino Group: The piperazine core is then reacted with 3-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the 3-methoxyphenylamino derivative.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the carbonyl group in the piperazine ring can yield alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of 3-methoxybenzoic acid derivatives.

    Reduction: Formation of alcohol derivatives of the piperazine ring.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, ETHYL 4-[3-(3-METHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with certain biological targets, making it a candidate for further investigation in drug discovery.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 4-[3-(3-METHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{3-[(3-hydroxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate
  • Ethyl 4-{3-[(3-chlorophenyl)amino]-3-oxopropyl}piperazine-1-carboxylate
  • Ethyl 4-{3-[(3-nitrophenyl)amino]-3-oxopropyl}piperazine-1-carboxylate

Uniqueness

ETHYL 4-[3-(3-METHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to the presence of the methoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific biological targets, potentially leading to improved therapeutic effects compared to its analogs.

Properties

Molecular Formula

C17H25N3O4

Molecular Weight

335.4 g/mol

IUPAC Name

ethyl 4-[3-(3-methoxyanilino)-3-oxopropyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H25N3O4/c1-3-24-17(22)20-11-9-19(10-12-20)8-7-16(21)18-14-5-4-6-15(13-14)23-2/h4-6,13H,3,7-12H2,1-2H3,(H,18,21)

InChI Key

IQCBBPJBEMPNSV-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)OC

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

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